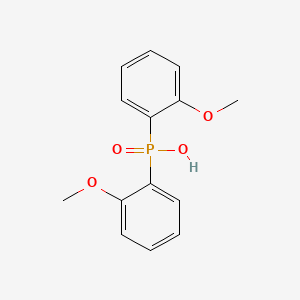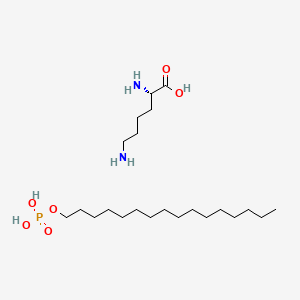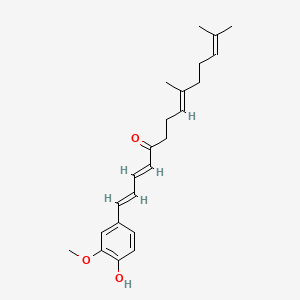
10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- typically involves multi-step organic reactions. The process may start with the preparation of phenothiazine derivatives, followed by the introduction of the carboxamide group and subsequent functionalization to achieve the final structure. Common reagents include acyl chlorides, amines, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the phenothiazine ring or the carboxamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, particularly in neuropharmacology.
Industry: Use as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. In medicinal chemistry, phenothiazine derivatives often interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine derivative.
Promethazine: An antiemetic and antihistamine phenothiazine derivative.
Thioridazine: Another antipsychotic phenothiazine derivative.
Uniqueness
10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- stands out due to its unique functional groups and potential for diverse chemical reactions. Its specific structure may confer unique pharmacological properties compared to other phenothiazine derivatives.
Propiedades
Número CAS |
742104-24-1 |
|---|---|
Fórmula molecular |
C25H29N3O5S |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
[(3S)-3-[[(2S)-4-methyl-2-(10H-phenothiazine-2-carbonylamino)pentanoyl]amino]oxolan-2-yl] acetate |
InChI |
InChI=1S/C25H29N3O5S/c1-14(2)12-20(24(31)27-18-10-11-32-25(18)33-15(3)29)28-23(30)16-8-9-22-19(13-16)26-17-6-4-5-7-21(17)34-22/h4-9,13-14,18,20,25-26H,10-12H2,1-3H3,(H,27,31)(H,28,30)/t18-,20-,25?/m0/s1 |
Clave InChI |
YTCWZQOLIWKUPG-KHROREGQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@H]1CCOC1OC(=O)C)NC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
SMILES canónico |
CC(C)CC(C(=O)NC1CCOC1OC(=O)C)NC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




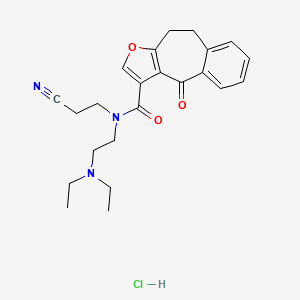
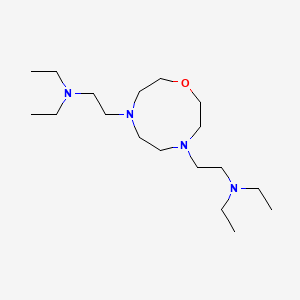
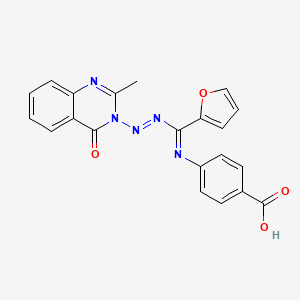
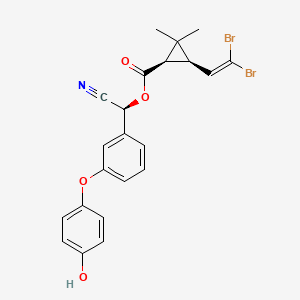
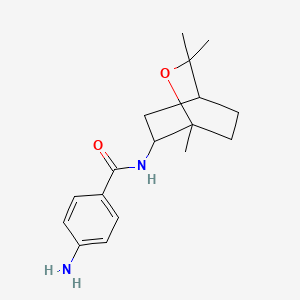
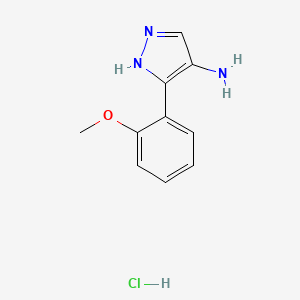
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
